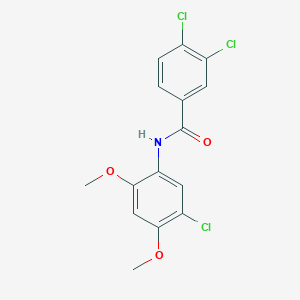![molecular formula C17H25BrN2O2 B6088198 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B6088198.png)
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine in various physiological and pathological conditions.
Mechanism of Action
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide works by binding to and blocking the dopamine D1 receptor. This leads to a decrease in the activity of dopamine in the brain, which can have various effects depending on the specific physiological or pathological condition being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide depend on the specific physiological or pathological condition being studied. In general, 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide can affect various functions such as motor control, reward, and cognition by altering the activity of dopamine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more precise manipulation of dopamine activity in the brain. However, one limitation is that 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide can have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for research involving 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide. One direction is to further study the role of dopamine in various physiological and pathological conditions, such as Parkinson's disease, addiction, and schizophrenia. Another direction is to develop more selective dopamine D1 receptor antagonists that can be used to better understand the specific functions of this receptor in the brain.
Synthesis Methods
The synthesis of 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide involves the reaction of 2-aminobenzoic acid with isopropylamine to form 2-(isopropylamino)benzoic acid. This intermediate is then reacted with 6-bromohexanoyl chloride to form the final product, 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide.
Scientific Research Applications
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide is commonly used in scientific research to study the role of dopamine in various physiological and pathological conditions. It is particularly useful in studying the dopamine D1 receptor, which is involved in various functions such as motor control, reward, and cognition.
properties
IUPAC Name |
2-[6-(propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.BrH/c1-13(2)18-11-7-3-4-8-12-19-16(20)14-9-5-6-10-15(14)17(19)21;/h5-6,9-10,13,18H,3-4,7-8,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNGAOVMVVTCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCCN1C(=O)C2=CC=CC=C2C1=O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6088127.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)
![2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6088133.png)

![3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6088140.png)
![N-(4-fluorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6088154.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6088164.png)
![N-methyl-1-(2-phenylethyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088169.png)
![N-methyl-1-(3-methyl-2-pyridinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6088176.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B6088178.png)


![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)